3-(4-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Description
Properties
IUPAC Name |
3-(4-nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c14-10(15)12-5-11(6-12,7-12)8-1-3-9(4-2-8)13(16)17/h1-4H,5-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUIDKBFVRORLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156329-80-5 | |
| Record name | 3-(4-nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 3-(4-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane intermediate, which is synthesized via a series of cyclization reactions.
Introduction of the nitrophenyl group: This step involves the nitration of a phenyl group, followed by its attachment to the bicyclo[1.1.1]pentane core through a coupling reaction.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-(4-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as tin(II) chloride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, depending on the reagents and conditions used.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Organic Synthesis
3-(4-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid serves as a valuable building block in organic synthesis. Its structure allows for the creation of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including:
- Esterification : Reacting with alcohols to form esters.
- Reduction : Converting the nitro group to an amine, which can further participate in coupling reactions.
Biological Studies
The compound's unique structure makes it useful in biological research. It can be employed to study molecular interactions and biological pathways due to its ability to interact with enzymes and receptors:
- Mechanism of Action : The nitrophenyl group may facilitate binding interactions, while the carboxylic acid can form hydrogen bonds, enhancing the compound's biological activity.
- Potential Therapeutic Applications : Investigations into its role as a precursor in drug synthesis targeting specific diseases are ongoing.
Medicinal Chemistry
The compound is being explored for its potential therapeutic properties:
- Antibacterial and Anticancer Activity : Similar nitroaromatic compounds have shown promising biological activities, suggesting that this compound may exhibit similar properties.
- Drug Development : Its structural features may contribute to the design of novel therapeutics.
Material Science
This compound is also relevant in the development of new materials:
- Polymers and Coatings : The unique properties imparted by its bicyclic structure can enhance the performance of polymers and coatings in various industrial applications.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the rigid bicyclo[1.1.1]pentane core provides structural stability. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(4-nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid with structurally analogous BCP derivatives, focusing on substituent effects, physicochemical properties, and applications.
Substituent Effects on Acidity
The acidity of BCP-1-carboxylic acids is strongly influenced by substituent electronic effects:
- Nitro Group (4-NO₂): The para-nitro group exerts a powerful electron-withdrawing inductive effect, lowering the pKa by ~1.5–2.0 units compared to unsubstituted BCP-1-COOH. This is consistent with MP2/6-311++G** calculations showing substituent dipole moments directly modulate acidity .
- Trifluoromethyl (CF₃): Despite being electron-withdrawing, CF₃ has a weaker inductive effect than NO₂, resulting in a higher pKa (~2.5–3.0) .
- Halogens (Br, F) : Bromine’s polarizability contributes to a moderate acidity (~4.8–5.3), while fluorine’s smaller size results in slightly lower acidity (~4.5–5.0) .
Biological Activity
3-(4-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS No. 156329-80-5) is a compound characterized by its bicyclo[1.1.1]pentane structure, which contributes to its unique biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The compound features:
- Bicyclo[1.1.1]pentane core : Provides a rigid three-dimensional structure.
- Nitrophenyl group : Imparts distinct chemical reactivity and potential for biological interactions.
- Carboxylic acid functional group : Facilitates hydrogen bonding and ionic interactions.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁NO₄ |
| Molecular Weight | 233.22 g/mol |
| CAS Number | 156329-80-5 |
| Storage Conditions | Refrigerated |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors:
- Binding Interactions : The nitrophenyl group can engage in various binding interactions, potentially modulating enzyme activity or receptor signaling pathways.
- Stability from Bicyclic Structure : The rigid bicyclic framework enhances the compound's stability, which may contribute to prolonged biological effects.
- Hydrogen Bonding : The carboxylic acid group enables the formation of hydrogen bonds, influencing the compound's solubility and interaction with biological macromolecules.
Biological Activity
Research into the biological activity of this compound has revealed several key findings:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of bicyclo[1.1.1]pentane structures exhibit antimicrobial activity, potentially making them candidates for new antimicrobial agents.
- Anti-inflammatory Effects : Some studies have indicated that compounds with similar structures can inhibit inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.
- Drug Development Applications : The unique structural features make it a valuable scaffold for drug design, particularly in developing bioisosteric replacements for aromatic compounds.
Case Studies
A recent study focused on the synthesis and evaluation of bicyclo[1.1.1]pentane derivatives found that these compounds could significantly improve the physicochemical properties of drug candidates compared to traditional aromatic systems. For instance:
- Enhanced Solubility : Bicyclo[1.1.1]pentane derivatives showed over a tenfold increase in solubility compared to their benzene counterparts, improving bioavailability in pharmacological applications.
- Reduced Lipophilicity : The introduction of bicyclic structures reduced lipophilicity while maintaining permeability, which is crucial for effective drug design.
Comparative Analysis
When comparing this compound with similar compounds, notable differences in reactivity and biological activity are observed:
Table 2: Comparison with Similar Compounds
| Compound | Key Features | Potential Applications |
|---|---|---|
| 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane | Methoxycarbonyl group instead of nitrophenyl | Drug synthesis |
| 3-Phenylbicyclo[1.1.1]pentane | Contains a phenyl group | Material science |
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | Two carboxylic acid groups | Enhanced reactivity in synthesis |
Q & A
Q. What are the recommended synthetic routes for 3-(4-nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid?
- Methodological Answer : The synthesis typically begins with functionalization of [1.1.1]propellane, a strained precursor. One approach involves photochemical gas-phase decarbonylation of bicyclo[2.1.1]hexane-2-one derivatives to generate the bicyclo[1.1.1]pentane core, though this method has limited scalability . A more practical route uses dichlorocarbene addition to bicyclobutane esters (e.g., methyl 3-phenylbicyclobutane-1-carboxylate) to introduce substituents . For the 4-nitrophenyl group, aromatic alkylation via metal-free homolytic protocols (e.g., using AIBN and a thiol catalyst) can couple pre-functionalized aryl radicals to the BCP scaffold . Post-synthetic oxidation of ester groups to the carboxylic acid (e.g., via NaOH hydrolysis) completes the synthesis .
Q. How can NMR spectroscopy confirm the structure of this compound?
- Methodological Answer : ¹H NMR analysis reveals distinct signals for the BCP core (e.g., bridgehead protons at δ ~2.1–2.2 ppm as multiplet clusters) and the 4-nitrophenyl group (aromatic protons as doublets at δ ~7.7–8.0 ppm). The carboxylic acid proton is typically absent due to exchange broadening, but its presence can be confirmed via ¹³C NMR (carbonyl carbon at δ ~170–175 ppm) . Comparison with literature data for analogous BCP derivatives (e.g., methyl esters or dicarboxylic acids) is critical for validation .
Advanced Research Questions
Q. How does the nitro group influence the acidity of the carboxylic acid group in this compound?
- Methodological Answer : The electron-withdrawing nitro group enhances acidity by stabilizing the conjugate base via inductive effects. Computational studies (MP2/6-311++G**) on substituted BCP carboxylic acids show a linear correlation between substituent dipole moments and acidity. For 3-(4-nitrophenyl) substitution, the acidity (ΔG° deprotonation) increases by ~4–5 kcal/mol compared to unsubstituted BCP-carboxylic acid, as predicted by Kirkwood-Westheimer models with an effective dielectric constant (ε ≈ 1) for the rigid BCP scaffold . Experimental pKa values can be validated via potentiometric titration in non-aqueous solvents .
Q. What strategies can overcome low conversion rates in reactions involving sterically hindered BCP carboxylic acids?
- Methodological Answer : Steric hindrance at the bridgehead position often limits reactivity. Strategies include:
- Photoredox Catalysis : Use of Ir-based catalysts (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) under blue light to promote decarboxylative coupling, even with bulky substrates .
- Protodecarboxylation : Thermal or photochemical decarboxylation to generate bridgehead radicals for subsequent functionalization .
- Pre-activation : Converting the carboxylic acid to an acyl chloride or mixed anhydride to enhance electrophilicity prior to coupling .
Q. How can this compound be incorporated into peptide backbones or complex biomolecules?
- Methodological Answer : The carboxylic acid can be activated via HATU/TEA in DMF to form amide bonds with amines (e.g., peptide residues). For example, coupling with 3,5-diamino-N-(prop-2-yn-1-yl)benzamide yields rigid BCP-containing peptidomimetics . Alternatively, the nitro group can be reduced to an amine (e.g., via H₂/Pd-C) for further bioconjugation (e.g., NHS ester formation) . Solid-phase peptide synthesis (SPPS) protocols are compatible with BCP derivatives, though extended coupling times (≥2 hours) are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
